molecular formula C21H28N2O B14920430 1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine

1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B14920430
M. Wt: 324.5 g/mol
InChI Key: KNTRDZOWIDYRQK-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine is an organic compound that features a piperazine ring substituted with a furan-2-ylmethyl group and a phenylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine typically involves the reaction of 1-(furan-2-ylmethyl)piperazine with 4-phenylcyclohexyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-car

Properties

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine

InChI

InChI=1S/C21H28N2O/c1-2-5-18(6-3-1)19-8-10-20(11-9-19)23-14-12-22(13-15-23)17-21-7-4-16-24-21/h1-7,16,19-20H,8-15,17H2

InChI Key

KNTRDZOWIDYRQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC=CO4

Origin of Product

United States

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